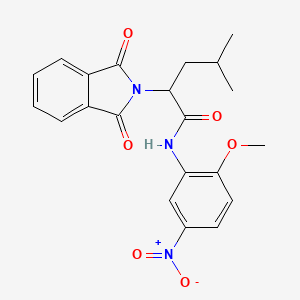![molecular formula C18H18N2O5 B4988764 1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)
1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent antagonist of the histamine H3 receptor, which is involved in a variety of physiological and pathological processes in the body.
Wirkmechanismus
1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate acts as a potent antagonist of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It is involved in the modulation of neurotransmitter release, particularly of histamine, dopamine, and acetylcholine. By blocking the H3 receptor, 1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate can increase the release of these neurotransmitters and modulate their effects on various physiological processes.
Biochemical and Physiological Effects:
1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of histamine, dopamine, and acetylcholine in the brain, which can have effects on cognition, sleep-wake cycle, and other physiological processes. The compound has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in diseases such as asthma and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate in lab experiments is its potency as an H3 receptor antagonist. This allows for precise modulation of neurotransmitter release and identification of potential therapeutic targets. However, one limitation is the potential for off-target effects, as the compound may interact with other receptors or enzymes in the body.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate. One area of interest is its potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia, which are all associated with dysfunction of the histamine system. Another area of interest is the development of more selective H3 receptor antagonists, which may have fewer off-target effects and be more suitable for clinical use. Finally, there is interest in exploring the role of the H3 receptor in other physiological processes, such as immune function and metabolism, and the potential for targeting this receptor in these contexts.
Synthesemethoden
The synthesis of 1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate involves several steps. The first step is the synthesis of 3-(2-naphthyloxy)propylamine, which is achieved by reacting 2-naphthol with epichlorohydrin in the presence of a base such as potassium carbonate. The resulting product is then reacted with imidazole to obtain 1-[3-(2-naphthyloxy)propyl]-1H-imidazole. The final step involves the formation of the oxalate salt of the compound by reacting it with oxalic acid.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate has been widely used in scientific research as a tool to study the histamine H3 receptor. This receptor is involved in a variety of physiological and pathological processes, including regulation of neurotransmitter release, inflammation, and sleep-wake cycle. The compound has been used to investigate the role of the H3 receptor in these processes and to identify potential therapeutic targets for various diseases.
Eigenschaften
IUPAC Name |
1-(3-naphthalen-2-yloxypropyl)imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O.C2H2O4/c1-2-5-15-12-16(7-6-14(15)4-1)19-11-3-9-18-10-8-17-13-18;3-1(4)2(5)6/h1-2,4-8,10,12-13H,3,9,11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJLRQCORVFFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCN3C=CN=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198880 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4988685.png)
![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)


![N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B4988734.png)
![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)



![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988763.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)

![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)